molecular formula C19H18ClF3N2O2 B3650409 2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B3650409
M. Wt: 398.8 g/mol
InChI Key: AEUFNXCAQHWQDI-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a combination of chlorophenoxy and trifluoromethylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate halogenated ethanone to form the chlorophenoxy intermediate. This intermediate is then reacted with a piperazine derivative that has been functionalized with a trifluoromethylphenyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or trifluoromethylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
  • 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
  • 4-CHLORO-3-TRIFLUOROMETHYLPHENYL ISOTHIOCYANATE

Uniqueness

Compared to similar compounds, 2-(4-CHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorophenoxy and trifluoromethylphenyl groups, along with the piperazine ring, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-15-4-6-17(7-5-15)27-13-18(26)25-10-8-24(9-11-25)16-3-1-2-14(12-16)19(21,22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUFNXCAQHWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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